BenchChemオンラインストアへようこそ!

1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride

Medicinal chemistry Piperazine derivatization Synthetic intermediate

1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride (CAS 1266694-48-7; molecular formula C₁₃H₂₁Cl₃N₂; MW 311.7 g/mol) is a piperazine derivative supplied as a dihydrochloride salt. Its free base (CAS 59214-25-4; C₁₃H₁₉ClN₂; MW 238.76) features a 3-(3-chlorophenyl)propyl substituent at the N1 position of the piperazine ring, leaving the N4 nitrogen as a free secondary amine.

Molecular Formula C13H21Cl3N2
Molecular Weight 311.68
CAS No. 1266694-48-7
Cat. No. B3008418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride
CAS1266694-48-7
Molecular FormulaC13H21Cl3N2
Molecular Weight311.68
Structural Identifiers
SMILESC1CN(CCN1)CCCC2=CC(=CC=C2)Cl.Cl.Cl
InChIInChI=1S/C13H19ClN2.2ClH/c14-13-5-1-3-12(11-13)4-2-8-16-9-6-15-7-10-16;;/h1,3,5,11,15H,2,4,6-10H2;2*1H
InChIKeyYRHPWMUAECGTBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[3-(3-Chlorophenyl)propyl]piperazine Dihydrochloride (CAS 1266694-48-7): Structural Identity, Class Membership, and Procurement-Relevant Characteristics


1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride (CAS 1266694-48-7; molecular formula C₁₃H₂₁Cl₃N₂; MW 311.7 g/mol) is a piperazine derivative supplied as a dihydrochloride salt . Its free base (CAS 59214-25-4; C₁₃H₁₉ClN₂; MW 238.76) features a 3-(3-chlorophenyl)propyl substituent at the N1 position of the piperazine ring, leaving the N4 nitrogen as a free secondary amine [1]. This compound belongs to the broader class of 1-arylpiperazines that have been systematically investigated as central nervous system (CNS) agents targeting serotonin (5-HT), sigma, and dopamine receptors [2]. Structurally, it is distinguished from the more commonly studied 1-(3-chlorophenyl)piperazine (mCPP) by the presence of a three-carbon propyl linker interposed between the piperazine core and the 3-chlorophenyl ring, a feature that fundamentally alters its receptor recognition profile, synthetic utility, and physicochemical properties relative to directly N-aryl-substituted analogs [3].

Why 1-[3-(3-Chlorophenyl)propyl]piperazine Dihydrochloride Cannot Be Interchanged with mCPP or N4-Substituted Analogs


Substituting 1-[3-(3-chlorophenyl)propyl]piperazine dihydrochloride with the superficially similar 1-(3-chlorophenyl)piperazine (mCPP, CAS 6640-24-0) or a 1,4-disubstituted analog (e.g., 1-(3-chlorophenyl)-4-propylpiperazine, CAS 144146-59-8) introduces fundamental differences in receptor pharmacology, synthetic versatility, and salt-form properties that cannot be reconciled through simple potency scaling. The presence of the C3 propyl linker in the target compound separates the aromatic ring from the piperazine nitrogen by approximately 5.6–5.7 Å—a distance critical for 5-HT1 subtype receptor recognition—while preserving a free secondary amine at N4 that is absent in disubstituted analogs [1]. Systematic SAR studies have demonstrated that 5-HT1A affinity in this class varies over two orders of magnitude depending on N4 substitution pattern and chain length, with Ki values ranging from 2.67 nM (n-hexyl) to >1000 nM (unsubstituted) [2]. The dihydrochloride salt form further differentiates the target compound in terms of aqueous solubility, hygroscopicity, and formulation behavior compared to free bases or monohydrochloride salts . These multidimensional differences mean that experimental results obtained with any single comparator cannot be extrapolated to the target compound without explicit cross-validation data.

Quantitative Differentiation Evidence for 1-[3-(3-Chlorophenyl)propyl]piperazine Dihydrochloride Versus Closest Analogs


Free N4 Secondary Amine as a Synthetic Diversification Handle vs. Fully Substituted Piperazine Analogs

The target compound possesses a free secondary amine at the N4 position of the piperazine ring, whereas the closest disubstituted analog—1-(3-chlorophenyl)-4-propylpiperazine (CAS 144146-59-8)—has both nitrogens alkylated and thus lacks a reactive site for further derivatization [1]. In the broader SAR landscape, the N4-unsubstituted 1-arylpiperazine scaffold has been established as a privileged intermediate for generating diverse compound libraries via N-alkylation, N-acylation, or N-sulfonylation, enabling systematic exploration of 5-HT1A, 5-HT2, sigma, and dopamine receptor space from a single starting material [2]. The target compound's free NH thus confers procurement value as a versatile building block that can generate multiple pharmacologically distinct final compounds, whereas pre-substituted analogs represent terminal entities with restricted synthetic utility.

Medicinal chemistry Piperazine derivatization Synthetic intermediate

5-HT1A Receptor Affinity Modulation by N4 Chain Length: SAR Context for the C3-Propyl Linker Architecture

In the seminal SAR study by Mokrosz et al. (J Med Chem, 1992), the effect of N4 hydrocarbon chain length on 5-HT1A affinity was systematically quantified across a homologous series of 4-substituted 1-(3-chlorophenyl)piperazines [1]. The unsubstituted parent compound (N4-H, most structurally analogous to the target compound's free-NH piperazine motif) exhibited relatively weak 5-HT1A affinity, while progressive chain elongation produced a monotonic increase in affinity up to the n-hexyl derivative (Ki = 2.67 nM)—a >500-fold affinity gain [1]. A directly measured comparator, 1-(3-chlorophenyl)-4-propylpiperazine (CHEMBL27192), demonstrated Ki values of 122–123 nM at rat 5-HT1A receptors by [³H]-8-OH-DPAT displacement [2]. These data establish that the N4 substituent is the dominant driver of 5-HT1A affinity in this chemotype, and that the target compound—bearing an N4-H rather than an N4-alkyl group—occupies a distinct position in the affinity spectrum that cannot be approximated by any N4-alkylated analog without empirical measurement.

5-HT1A receptor Serotonin receptor binding Structure-activity relationship

GABAA Receptor Antagonism Potency Ranking: Chlorophenylpiperazine Class Superiority Over Non-Chlorinated Analogs

Hondebrink et al. (Neurotoxicology, 2015) established a quantitative potency ranking for 12 piperazine derivatives at the human α1β2γ2 GABAA receptor expressed in Xenopus oocytes, using two-electrode voltage-clamp electrophysiology [1]. Chlorophenylpiperazines were identified as the most potent antagonists within the series. The IC₂₀ for 1-(2-chlorophenyl)piperazine (2CPP) was 46 μM, with ~90% maximum inhibition at 1 mM [1]. The complete potency ranking—2CPP > 3MPP > 4CPP > 4MPP > 2MBP > 3CPP > PP > 4FPP > 2MPP > TFMPP > 3MBP > BZP—demonstrates that the 3-chlorophenyl substituent (as present in the target compound) confers substantially greater GABAA-R antagonist potency than non-chlorinated phenyl, methoxyphenyl, or fluorophenyl analogs [1]. While the target compound was not directly tested, the 1-(3-chlorophenyl)piperazine (3CPP/mCPP) core—which shares the identical 3-chlorophenyl-piperazine pharmacophore with the target compound—was confirmed as a GABAA-R antagonist [1]. The C3 propyl linker in the target compound is not expected to abolish this activity, as N4-substituted 1-arylpiperazines are known to tolerate bulky substituents at both 5-HT1A and 5-HT2 sites without loss of receptor engagement [2].

GABAA receptor Piperazine neuropharmacology Receptor antagonism

Sigma Receptor Pharmacophore Engagement by Propyl-Linked 3-Chlorophenylpiperazine Fragments

The 3-chlorophenylpiperazine moiety linked via a propyl chain to a terminal group constitutes a validated sigma receptor pharmacophore. OPC-14523—which contains the identical 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl] fragment—binds to sigma receptors with IC₅₀ values of 47–56 nM and to the 5-HT1A receptor with IC₅₀ = 2.3 nM [1]. A structurally closer analog, 1-(3-chloro-phenyl)-4-(3-phenyl-propyl)-piperazine (CHEMBL325262)—differing from the target compound only by N4-phenylpropyl substitution instead of N4-H—exhibits Ki = 19 nM at the sigma receptor (guinea pig brain membranes, [³H]-DTG displacement), Ki = 128 nM at the dopamine D2 receptor, and Ki = 488 nM at the serotonin transporter [2]. In the J Med Chem 2000 series of 3,4-dihydro-2(1H)-quinolinone derivatives containing the same 3-chlorophenylpiperazine-propyl core, the lead compound 34b inhibited [³H]-DTG binding for sigma receptors (IC₅₀ = 390 nM) and demonstrated antidepressant-like activity at 30 mg/kg p.o. in the forced-swimming test [3]. These convergent data establish the propyl-linked 3-chlorophenylpiperazine fragment as a privileged sigma receptor recognition element, distinguishing it from directly N-aryl-substituted piperazines such as mCPP, which shows substantially weaker sigma affinity (Ki = 6.15 × 10³ nM) [4].

Sigma receptor Sigma-1 agonist Antidepressant pharmacophore

Dihydrochloride Salt Form: Physicochemical and Handling Differentiation vs. Free Base and Monohydrochloride Salts

The target compound is supplied as the dihydrochloride salt (C₁₃H₂₁Cl₃N₂, MW 311.7), which differs from the free base (C₁₃H₁₉ClN₂, MW 238.76, CAS 59214-25-4) and from the monohydrochloride salt forms common among piperazine analogs (e.g., mCPP hydrochloride, MW 233.14; 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine monohydrochloride, MW 309.66) [1]. The dihydrochloride salt incorporates two equivalents of HCl, which protonates both piperazine nitrogens and generally confers higher aqueous solubility, lower organic solvent solubility, and distinct hygroscopicity relative to the free base . For in vitro assays requiring aqueous stock solutions at defined concentrations, the dihydrochloride form eliminates the need for pre-dissolution in DMSO or acidification steps that are often required for free base piperazines. The molecular weight difference (311.7 vs. 238.76) requires a 1.306× mass correction factor when converting between salt and free base equivalent concentrations—a frequent source of dosing errors in cross-study comparisons .

Salt form selection Aqueous solubility Chemical procurement

Research and Industrial Application Scenarios for 1-[3-(3-Chlorophenyl)propyl]piperazine Dihydrochloride Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Diversifiable Building Block for Piperazine-Focused Library Synthesis

The free N4 secondary amine in 1-[3-(3-chlorophenyl)propyl]piperazine dihydrochloride enables rapid parallel derivatization via N-alkylation or N-acylation to generate focused libraries targeting 5-HT1A, 5-HT2, sigma, and dopamine receptors from a single starting material [1]. Unlike fully substituted piperazine analogs that require de novo synthesis of each derivative, the target compound serves as a late-stage diversification point, reducing synthetic step count and procurement complexity. The dihydrochloride salt form ensures adequate aqueous solubility for direct use in parallel synthesis workflows without pre-neutralization steps .

Sigma Receptor Pharmacology: Probe Compound with Propyl Linker Architecture

The propyl-linked 3-chlorophenylpiperazine fragment in the target compound is a validated sigma receptor recognition element, with structurally analogous compounds (OPC-14523, CHEMBL325262, JMC 2000 compound 34b) demonstrating sigma IC₅₀/Ki values in the 19–390 nM range—a >300-fold improvement over the directly N-arylated analog mCPP (sigma Ki = 6,150 nM) [2][3]. Researchers investigating sigma-1 or sigma-2 receptor pharmacology should prioritize this chemotype over mCPP or other directly N-aryl-substituted piperazines when sigma receptor engagement is the primary experimental endpoint.

GABAA Receptor Neuropharmacology: Chlorophenylpiperazine-Class Antagonist Studies

The 3-chlorophenyl substituent, which is present in the target compound, has been empirically demonstrated to confer superior GABAA receptor antagonist potency within the piperazine class, with the chlorophenylpiperazine subgroup occupying the top tier of the 12-compound potency ranking established by Hondebrink et al. (2015) [4]. Non-chlorinated analogs (BZP, TFMPP, 3MBP) exhibit markedly weaker GABAA-R inhibition. Researchers studying GABAergic modulation by piperazine derivatives should select chlorophenyl-containing compounds to maximize assay sensitivity, with the caveat that the target compound's exact IC₅₀ at GABAA-R has not been independently measured.

Trazodone Metabolite and Impurity Reference Standard Programs

The compound is structurally related to intermediates and metabolites in the trazodone/nefazodone synthetic pathway, specifically sharing the 3-chlorophenylpiperazine core with a propyl linker that is characteristic of trazodone's metabolic products . The dihydrochloride salt form provides a well-defined stoichiometric reference standard suitable for analytical method development, impurity profiling, and metabolite identification studies where precise salt composition is critical for quantification .

Quote Request

Request a Quote for 1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.